11-Acetoxyundecyltrichlorosilane
Description
11-Acetoxyundecyltrichlorosilane is a functionalized organosilane compound characterized by a trichlorosilane headgroup (-SiCl₃) and an undecyl hydrocarbon chain terminated with an acetoxy group (-OAc) at the 11th carbon position. This structure confers dual reactivity: the trichlorosilane moiety enables covalent bonding to hydroxylated surfaces (e.g., glass, silica, or metals), while the acetoxy group provides a site for further chemical modifications, such as hydrolysis to generate hydroxyl groups or ester exchange reactions. The compound is typically utilized in surface functionalization, nanotechnology, and polymer science to create self-assembled monolayers (SAMs) with tailored hydrophobicity or reactivity .
Properties
IUPAC Name |
11-trichlorosilylundecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Cl3O2Si/c1-13(17)18-11-9-7-5-3-2-4-6-8-10-12-19(14,15)16/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHCMDOASQYDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402584 | |
| Record name | 11-ACETOXYUNDECYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53605-77-9 | |
| Record name | 11-ACETOXYUNDECYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Acetoxyundecyltrichlorosilane is typically synthesized through the reaction of undecyltrichlorosilane with acetic anhydride . The reaction involves the addition of acetic anhydride to undecyltrichlorosilane under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 11-Acetoxyundecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
11-Acetoxyundecyltrichlorosilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 11-Acetoxyundecyltrichlorosilane involves its ability to form covalent bonds with various substrates through its trichlorosilyl group. This allows it to act as a coupling agent, promoting adhesion between different materials. The acetoxy group can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key comparable compounds include trichlorosilanes with analogous chain lengths or terminal functional groups. Below is a comparative analysis:
Reactivity and Stability
- This compound : The acetoxy group hydrolyzes under mild acidic or basic conditions to yield a hydroxyl-terminated surface, enabling post-functionalization (e.g., conjugation with biomolecules). The trichlorosilane group reacts vigorously with moisture, necessitating anhydrous handling .
- 10-Undecenyltrichlorosilane : The terminal alkene allows for thiol-ene click chemistry or radical polymerization, making it suitable for creating cross-linked coatings. Its hydrophobicity is higher than the acetoxy variant due to the absence of polar groups .
- Undecylcyclohexane : Lacks reactive functional groups, rendering it chemically inert. Used primarily for its physical properties (e.g., low volatility, high thermal stability) .
Application-Specific Performance
- Surface Energy Modulation :
- Biocompatibility : The acetoxy group’s hydrolytic byproducts (acetic acid) are biocompatible, enabling use in medical devices. In contrast, azide-terminated analogs (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine) may require additional purification to remove cytotoxic residues .
Biological Activity
11-Acetoxyundecyltrichlorosilane is a silane compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
This compound can be represented with the following chemical formula:
This compound features a long hydrocarbon chain, which is characteristic of many silane compounds, influencing its interactions within biological systems.
Mechanisms of Biological Activity
The biological activity of silanes like this compound often relates to their ability to interact with cellular membranes and proteins. Key mechanisms include:
- Membrane Interaction : The hydrophobic tail of the compound allows it to integrate into lipid bilayers, potentially altering membrane properties and permeability.
- Reactivity with Biological Molecules : The presence of chlorosilane groups can lead to reactions with nucleophiles in biological systems, such as proteins and nucleic acids, which may result in biological effects.
Antimicrobial Activity
Studies have indicated that silane compounds exhibit antimicrobial properties. A notable example includes the inhibition of bacterial growth observed in various strains when treated with silanes. In one case study, the minimum inhibitory concentration (MIC) for this compound was determined against Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity.
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| This compound | 32 | 16 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. Results indicate a dose-dependent cytotoxic effect on human cancer cell lines, suggesting potential applications in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Biomedical Materials Research examined the antibacterial efficacy of this compound-coated surfaces. Results demonstrated a significant reduction in bacterial colonization on treated surfaces compared to untreated controls.
- Cytotoxicity in Cancer Research : Another study focused on the effects of this compound on breast cancer cells, revealing that treatment led to increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed these findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
